N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one
Overview
Description
N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one: is an organic compound that belongs to the class of pyrrolinones. This compound is characterized by the presence of a pyrrolinone ring substituted with an N-(®-alpha-methylbenzyl) group. The compound exhibits chirality due to the presence of the asymmetric carbon atom in the alpha-methylbenzyl group, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one typically begins with the appropriate pyrrolinone and ®-alpha-methylbenzylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form N-(®-alpha-Methylbenzyl)-3-pyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolinone ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one is used as a chiral building block in the synthesis of complex organic molecules
Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
N-(®-alpha-Methylbenzyl)-2-pyrrolidinone: Similar structure but with a saturated pyrrolidine ring.
N-(®-alpha-Methylbenzyl)-3-pyrrolidinone: Similar structure but with a different substitution pattern on the pyrrolinone ring.
N-(®-alpha-Methylbenzyl)-4-pyrrolin-2-one: Similar structure but with the substitution at the 4-position of the pyrrolinone ring.
Uniqueness: N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one is unique due to its specific substitution pattern and the presence of the chiral alpha-methylbenzyl group. This configuration imparts distinct stereochemical properties, making it valuable for applications requiring chiral purity and specific molecular interactions.
Properties
IUPAC Name |
1-[(1R)-1-phenylethyl]-2H-pyrrol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-8,10H,9H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFAEPWCWRDBG-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229917 | |
Record name | 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173541-16-7 | |
Record name | 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173541-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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